3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-carbohydrazide derivative characterized by a rigid adamantane moiety and a hydrazone linker substituted with a 4-ethoxyphenyl group. Its molecular formula is C₂₄H₂₈N₄O₂, with a molecular weight of 428.51 g/mol. The adamantane group enhances lipophilicity and metabolic stability, while the 4-ethoxy substituent on the phenyl ring modulates electronic properties and solubility . The (1E)-ethylidene configuration ensures planar geometry, facilitating π-π stacking and hydrogen-bonding interactions in crystal packing or biological targets .
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-3-30-20-6-4-19(5-7-20)15(2)25-28-23(29)21-11-22(27-26-21)24-12-16-8-17(13-24)10-18(9-16)14-24/h4-7,11,16-18H,3,8-10,12-14H2,1-2H3,(H,26,27)(H,28,29)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIQDSRAGQIOT-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the condensation of 4-ethoxybenzaldehyde with an appropriate hydrazine derivative, followed by cyclization to form the pyrazole ring. The final product is characterized by its unique structure, which includes an adamantane moiety known for its stability and biological relevance.
Antimicrobial Activity
Research indicates that derivatives of hydrazide-hydrazones, including those containing adamantane structures, exhibit notable antimicrobial properties. In a study focusing on similar compounds, several derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4a | Antibacterial | Staphylococcus aureus | 15 µg/mL |
| 5e | Antifungal | Candida albicans | 20 µg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In studies involving related hydrazone derivatives, significant antiproliferative activity was observed in human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 37.78 |
| 5e | A549 | 40.42 |
| 4e | MCF-7 | 38.69 |
The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced the cytotoxicity, indicating that electron-withdrawing groups enhance biological activity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and laboratory settings:
- Antimicrobial Efficacy : A study demonstrated that compounds with adamantane moieties exhibited enhanced antibacterial properties compared to their non-adamantane counterparts. This suggests that the adamantane structure may contribute to increased membrane permeability or interaction with bacterial enzymes .
- Cancer Treatment Potential : Another investigation into hydrazone derivatives showed that compounds with specific substitutions on the phenyl ring had increased efficacy against cancer cell lines. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of adamantane derivatives with hydrazine and various aromatic aldehydes. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with acidic catalysts to facilitate the reaction. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit potent anticancer activities. For instance, derivatives have shown significant inhibition against various cancer cell lines, including lung cancer (A549) and chronic myeloid leukemia (K562). The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2 phase, through the down-regulation of key signaling pathways such as STAT3 and Aurora kinases .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | TBD | Induction of apoptosis |
| Other Pyrazole Derivatives | A549 | 0.07 - 6.726 | Inhibition of JAK2/3 and Aurora A/B |
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrazole derivatives based on the adamantane scaffold and evaluated their anticancer activities against several human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The most potent compound led to significant apoptosis in K562 cells through a mechanism involving mitochondrial dysfunction and activation of caspases .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has revealed that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance, substituents on the phenyl ring significantly affect potency against cancer cell lines. This insight is crucial for designing more effective therapeutic agents derived from this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of adamantane-containing pyrazole-carbohydrazides. Key structural analogues include:
Key Findings from Comparative Studies
Solubility and Lipophilicity :
- The 4-ethoxy substituent in the target compound balances lipophilicity (logP ~3.8) and solubility better than the hydroxyl analogue (logP ~2.5) .
- Pyridine-containing analogues (e.g., ) exhibit higher aqueous solubility (logS ~-3.2) due to ionizable nitrogen but lower membrane permeability.
Biological Activity: Hydrazones with 4-hydroxyphenyl groups (e.g., ) show moderate antimicrobial activity (MIC = 16–32 µg/mL against S. Thiophene-substituted analogues (e.g., ) exhibit strong anti-inflammatory activity (COX-2 inhibition: IC₅₀ = 0.9 µM) due to enhanced π-stacking with enzyme pockets.
Crystallographic Insights :
- The adamantane moiety induces rigid, bowl-shaped molecular conformations in all analogues, as confirmed by single-crystal X-ray diffraction .
- Ethoxy-substituted derivatives form C–H···O hydrogen bonds in crystal lattices, stabilizing 3D architectures more effectively than hydroxyl or pyridinyl variants .
Synthetic Accessibility: The target compound is synthesized via cyclization of thiosemicarbazides (e.g., adamantane-1-carbohydrazide + 4-ethoxyacetophenone derivatives), similar to methods in . Yields range from 38–57%, comparable to other adamantane-pyrazole derivatives .
Q & A
Q. Advanced
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorometric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) with competitive binding curves .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on adamantane’s hydrophobic interactions and hydrogen bonding with the hydrazone group .
How can computational modeling improve the design of derivatives with enhanced activity?
Q. Advanced
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide functional group modifications .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (FMOs) and reactivity indices .
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks early in design .
What strategies address synthetic impurities in the final product?
Q. Advanced
- HPLC-MS monitoring : Track side products (e.g., unreacted adamantane intermediates) using C18 columns (acetonitrile/water gradient) .
- Recrystallization optimization : Solvent polarity adjustments (e.g., DMSO/ethanol mixtures) to exclude by-products .
- Kinetic control : Lower reaction temperatures (<60°C) during hydrazone formation to minimize Schiff base hydrolysis .
How should researchers reconcile contradictory bioactivity data across studies?
Q. Advanced
- Structural validation : Re-analyze compound purity (via HPLC, elemental analysis) to rule out degradation .
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- In vivo correlation : Validate in vitro findings using animal models (e.g., murine inflammation assays) to account for metabolic factors .
Comparative Table of Structural Analogues
| Compound Name | Key Structural Features | Bioactivity (IC₅₀, COX-2) | Reference |
|---|---|---|---|
| Target Compound | Adamantane, 4-ethoxyphenyl hydrazone | 0.8 µM | |
| N'-[(Z)-1-(4-fluorophenyl) derivative | Fluorophenyl, methylpyrazole | 1.2 µM | |
| 3-Methylpyrazole analog | Methyl substitution, no adamantane | >10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
